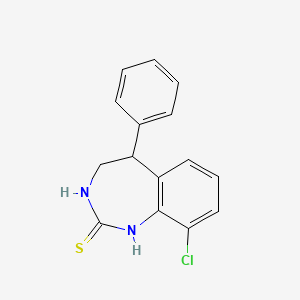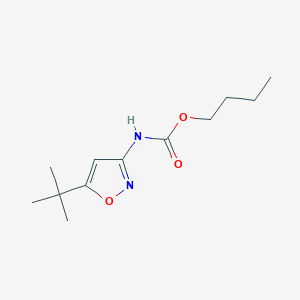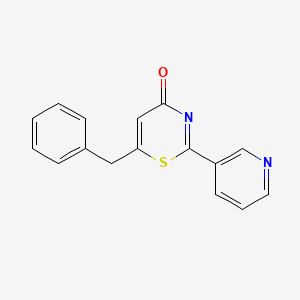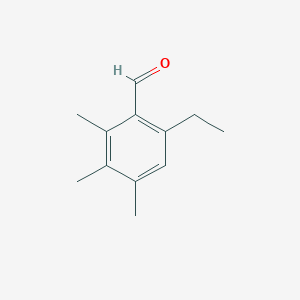![molecular formula C13H9BrF3NS B14380902 N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-73-6](/img/structure/B14380902.png)
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of 4-bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent.
Nucleophilic Substitution: The 4-bromothiophenol is then reacted with 4-(trifluoromethyl)aniline under nucleophilic substitution conditions to form the desired product. This reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline
Comparison:
- N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets.
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline and N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline have similar structures but differ in their halogen substituents, which can affect their chemical and biological properties.
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline lacks a halogen substituent, which can result in different reactivity and interaction profiles.
Properties
CAS No. |
88693-73-6 |
|---|---|
Molecular Formula |
C13H9BrF3NS |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9BrF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
InChI Key |
OPMGZJZKDRECHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)

![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)

![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)

![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

